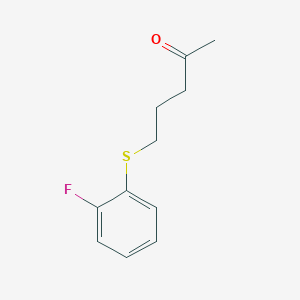

5-((2-Fluorophenyl)thio)pentan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13FOS |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

5-(2-fluorophenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C11H13FOS/c1-9(13)5-4-8-14-11-7-3-2-6-10(11)12/h2-3,6-7H,4-5,8H2,1H3 |

InChI Key |

VLKUEEAXDJOTHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCSC1=CC=CC=C1F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 2 Fluorophenyl Thio Pentan 2 One

Chemo- and Regioselective Synthetic Pathways to 5-((2-Fluorophenyl)thio)pentan-2-one

Achieving chemo- and regioselectivity is paramount in the synthesis of complex organic molecules to ensure the desired isomers are formed, minimizing difficult purification steps and maximizing yield. For this compound, this involves the specific formation of a carbon-sulfur bond at the C-5 position of the pentan-2-one chain and the ortho-position of the fluorophenyl ring relative to the fluorine atom.

Multi-step synthesis provides a reliable and well-established route to this compound. A common and straightforward approach is the nucleophilic substitution (Sɴ2) reaction between a sulfur nucleophile and an alkyl electrophile.

The most direct multi-step sequence involves the S-alkylation of 2-fluorothiophenol (B1332064) with a suitable 5-halopentan-2-one, such as 5-chloropentan-2-one or 5-bromopentan-2-one. The synthesis proceeds as follows:

Preparation of the Thiolate: 2-Fluorothiophenol is treated with a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This deprotonates the thiol, generating the more nucleophilic 2-fluorothiophenolate anion in situ.

Nucleophilic Substitution: The 5-halopentan-2-one is added to the reaction mixture. The thiophenolate anion then displaces the halide via an Sɴ2 mechanism to form the desired thioether linkage. The ketone functional group remains intact under these conditions, demonstrating the chemoselectivity of the reaction.

The regioselectivity is ensured by the predefined positions of the functional groups on the starting materials.

Table 1: Representative Conditions for S-alkylation

| Step | Reagents | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| 1 | 2-Fluorothiophenol, 5-Bromopentan-2-one | K₂CO₃ | Acetonitrile | Reflux | Formation of this compound |

Modern synthetic strategies employ convergent and divergent approaches to enhance efficiency and create molecular diversity.

Divergent Synthesis: In a divergent strategy, a common intermediate is used to generate a library of structurally related compounds. The this compound scaffold can serve as such an intermediate. For instance, the ketone moiety can be subjected to various reactions (e.g., reduction, Grignard addition, Wittig reaction) to produce a range of analogues. Similarly, the thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, creating derivatives with different electronic and steric properties. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

While this compound itself is achiral, its analogues can contain stereocenters. For example, substitution on the pentanone backbone at the C-3 or C-4 position would introduce chirality. The synthesis of specific stereoisomers of such analogues requires stereochemical control.

One strategy involves using a chiral starting material, such as an optically active halohydrin, to construct the pentanone backbone. Subsequent reaction with 2-fluorothiophenolate would proceed with inversion of configuration at the electrophilic carbon if it is a stereocenter, consistent with an Sɴ2 mechanism. Asymmetric synthesis methods, including the use of chiral catalysts or auxiliaries, can also be employed to introduce stereocenters with high enantiomeric or diastereomeric excess.

Development of Novel Catalytic Approaches for this compound Synthesis

To overcome the limitations of traditional methods, which sometimes require harsh conditions, novel catalytic systems have been developed. These approaches offer milder reaction conditions, broader substrate scope, and improved functional group tolerance. researchgate.net

Transition metal catalysis, particularly using palladium, copper, and nickel, has revolutionized the formation of C-S bonds. researchgate.netmdpi.com These methods provide powerful alternatives to classical nucleophilic substitution.

A key strategy is the Buchwald-Hartwig C-S cross-coupling reaction. This involves coupling an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. To synthesize this compound, this could be approached in two ways:

Route A: Coupling of 1-bromo-2-fluorobenzene (B92463) with a thiol-functionalized pentan-2-one precursor (e.g., 5-mercaptopentan-2-one).

Route B: Coupling of 2-fluorothiophenol with a 5-halopentan-2-one.

Palladium-catalyzed reactions are highly effective for this transformation. mdpi.commtak.hu Nickel- and copper-based catalysts are also widely used, often providing a more cost-effective and sustainable alternative. researchgate.net

Table 2: Comparison of Catalytic Systems for Aryl Thioether Synthesis

| Catalyst System | Coupling Partners | Ligand | Base | Advantage |

|---|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Aryl bromide, Alkyl thiol | Xantphos | Cs₂CO₃ | High functional group tolerance, mild conditions |

| CuI / L-proline | Aryl iodide, Alkyl thiol | L-proline | K₂CO₃ | Low cost, effective for aryl iodides |

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of potentially toxic and expensive transition metals. nih.gov Photochemical organocatalytic methods have been developed for the synthesis of thioethers from inexpensive starting materials like aryl chlorides and alcohols under mild conditions. nih.gov For instance, an indole (B1671886) thiolate organocatalyst, when excited by light, can activate an aryl chloride for subsequent reaction with a sulfur source, ultimately forming a thioether. nih.gov

Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. While specific enzymes for the direct synthesis of this compound are not widely reported, enzymes such as glutathione (B108866) S-transferases (GSTs) are known to catalyze the formation of thioether bonds. Future research may lead to the engineering of enzymes capable of selectively synthesizing this and related compounds.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry encourages the exploration of solvent-free (neat) conditions or the use of environmentally benign solvents like water.

Solvent-Free Synthesis:

A potential solvent-free approach for the synthesis of this compound would involve the direct reaction of 2-fluorothiophenol with 5-halopentan-2-one in the presence of a solid-supported base. This method, often facilitated by microwave irradiation or ball milling, can lead to significantly reduced reaction times, increased yields, and the elimination of solvent waste.

Aqueous-Phase Synthesis:

Alternatively, conducting the synthesis in an aqueous medium presents a green alternative. The use of phase-transfer catalysts can facilitate the reaction between the water-insoluble organic reactants. In this scenario, the sodium or potassium salt of 2-fluorothiophenol would be generated in situ and react with 5-halopentan-2-one. Water as a solvent is non-toxic, non-flammable, and readily available, making it an ideal choice for green synthesis.

The following table outlines a comparative overview of these green synthetic approaches against a conventional method.

| Parameter | Conventional Synthesis (in Organic Solvent) | Solvent-Free Synthesis (Microwave-Assisted) | Aqueous-Phase Synthesis (Phase-Transfer Catalysis) |

| Solvent | Dichloromethane, Acetonitrile, etc. | None | Water |

| Energy Input | Conventional Heating (often prolonged) | Microwave Irradiation (rapid) | Conventional Heating |

| Reaction Time | Several hours | Minutes | Hours |

| Work-up | Organic solvent extraction, drying | Direct purification | Extraction with a green solvent or direct separation |

| Waste Generation | High (solvent and by-products) | Low | Low (primarily aqueous waste) |

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

For the synthesis of this compound from 2-fluorothiophenol and 5-chloropentan-2-one, the reaction can be represented as:

C₆H₅FS + C₅H₉ClO + Base → C₁₁H₁₃FOS + [Base·HCl]

The theoretical atom economy for this reaction can be calculated using the following formula:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

Let's analyze the atom economy for this proposed synthesis:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Fluorothiophenol | C₆H₅FS | 128.17 |

| 5-Chloropentan-2-one | C₅H₉ClO | 120.58 |

| Sodium Hydroxide (Base) | NaOH | 40.00 |

| Total Reactant MW | 288.75 | |

| This compound | C₁₁H₁₃FOS | 212.28 |

| Sodium Chloride (By-product) | NaCl | 58.44 |

| Water (By-product) | H₂O | 18.02 |

Atom Economy Calculation:

Atom Economy = (212.28 / (128.17 + 120.58 + 40.00)) x 100% ≈ 73.5%

Reactivity and Mechanistic Studies of 5 2 Fluorophenyl Thio Pentan 2 One

Reaction Pathways Involving the Thioether Linkage in 5-((2-Fluorophenyl)thio)pentan-2-one

The thioether moiety is a central feature of this compound, and its reactivity is characterized by the nucleophilicity of the sulfur atom and the potential for transformations at the C-S bond.

Oxidation Reactions of the Sulfur Atom: Formation of Sulfoxides and Sulfones from this compound

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidation reactions are fundamental transformations for organosulfur compounds. The stepwise oxidation proceeds first to the sulfoxide and then, under more forcing conditions or with a stronger oxidizing agent, to the sulfone.

A variety of oxidizing agents can be employed for these transformations. For the selective oxidation to the sulfoxide, mild oxidants are generally preferred. A common and environmentally benign choice is hydrogen peroxide, often in the presence of a catalyst or in a suitable solvent like acetic acid. nih.gov Other reagents that can achieve this transformation include sodium periodate (B1199274) and m-chloroperoxybenzoic acid (m-CPBA) under controlled stoichiometry.

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing agents or harsher reaction conditions. Reagents such as potassium permanganate (B83412) or an excess of hydrogen peroxide, sometimes with a catalyst, are effective for this conversion. organic-chemistry.org The selectivity between the sulfoxide and sulfone can often be controlled by the stoichiometry of the oxidant. organic-chemistry.org

The general scheme for the oxidation is as follows: this compound → 5-((2-Fluorophenyl)sulfinyl)pentan-2-one (Sulfoxide) 5-((2-Fluorophenyl)sulfinyl)pentan-2-one → 5-((2-Fluorophenyl)sulfonyl)pentan-2-one (Sulfone)

Table 1: Representative Oxidation Reactions of Thioethers

| Product | Reagents and Conditions | Notes |

|---|---|---|

| Sulfoxide | 1 equivalent of H₂O₂ in acetic acid, room temperature | A green and selective method for sulfoxide formation. nih.gov |

| Sulfoxide | 1 equivalent of m-CPBA in CH₂Cl₂, 0 °C to room temperature | A common and generally high-yielding method. |

| Sulfone | Excess H₂O₂ with a catalyst (e.g., tungstate), room temperature | Effective for complete oxidation to the sulfone. organic-chemistry.org |

| Sulfone | KMnO₄ in acetic acid, reflux | Strong oxidizing conditions ensuring full conversion to the sulfone. |

Nucleophilic and Electrophilic Reactivity at the Thioether Moiety of this compound

The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with various electrophiles. For instance, thioethers can react with alkyl halides in SN2 reactions to form sulfonium (B1226848) salts. masterorganicchemistry.com The reactivity in such cases is influenced by the steric hindrance around the sulfur atom and the nature of the electrophile.

Conversely, the thioether can also be subject to electrophilic attack, particularly in the context of more complex reaction mechanisms, although this is less common than its nucleophilic character. The electron-withdrawing nature of the 2-fluorophenyl group may slightly diminish the nucleophilicity of the sulfur atom compared to an unsubstituted phenylthioether.

C-S Bond Cleavage and Rearrangement Reactions of this compound

Cleavage of the carbon-sulfur bond in thioethers can occur under various conditions, including reductive, oxidative, and radical pathways. For instance, reductive cleavage can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain reducing agents like lithium aluminum hydride, although the latter is generally less effective for aryl thioethers.

Oxidative C-S bond cleavage can be a more complex process, sometimes proceeding through the sulfoxide or sulfone. In some cases, radical-mediated C-S bond cleavage can be initiated by photolysis or with radical initiators. The stability of the potential resulting radical or ionic fragments plays a crucial role in the feasibility of these reactions.

Carbonyl Group Reactivity in this compound

The ketone functional group in this compound is a key site of reactivity, undergoing a variety of transformations typical of carbonyl compounds.

Nucleophilic Addition and Condensation Reactions of the Ketone in this compound

The carbonyl carbon of the ketone is electrophilic and is thus a target for nucleophiles. Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. libretexts.org

A wide range of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (e.g., from NaBH₄, LiAlH₄), and cyanide ions. masterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Condensation reactions, such as the aldol (B89426) condensation, are also possible if there are enolizable protons on the α-carbon. In the case of this compound, there are enolizable protons at the C1 and C3 positions. Base-catalyzed enolate formation can be followed by reaction with another carbonyl compound. Intramolecular condensation reactions could also be envisaged under appropriate conditions.

Table 2: Examples of Nucleophilic Addition and Condensation Reactions of Ketones

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Reduction | NaBH₄ in methanol (B129727) | Secondary alcohol |

| Grignard Reaction | RMgX in diethyl ether, then H₃O⁺ | Tertiary alcohol |

| Cyanohydrin Formation | KCN, acid | Cyanohydrin |

| Aldol Condensation | Base (e.g., NaOH), another aldehyde/ketone | β-Hydroxy ketone |

Tautomerism and Enolization Studies of this compound

This compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism involves the migration of a proton from an α-carbon to the carbonyl oxygen, with a concurrent shift of the pi-electrons. masterorganicchemistry.com The equilibrium generally favors the keto form for simple ketones. libretexts.org

The enolization can be catalyzed by either acid or base. In the presence of a base, an α-proton is removed to form an enolate ion, which is then protonated on the oxygen to give the enol. Under acidic conditions, the carbonyl oxygen is protonated, and a subsequent deprotonation at the α-carbon yields the enol.

For this compound, two different enols can potentially be formed due to the presence of α-protons on both sides of the carbonyl group (at C1 and C3). The relative stability of these enols would depend on factors such as the substitution pattern of the double bond.

Fragmentation and Rearrangement Reactions Involving the Carbonyl Group in this compound

The carbonyl group in this compound is a primary site for various fragmentation and rearrangement reactions, particularly under mass spectrometry or photochemical conditions. These reactions are often predictable based on well-established mechanistic pathways for ketones.

One of the most significant fragmentation pathways for carbonyl compounds with sufficiently long alkyl chains is the McLafferty rearrangement . nih.govresearchgate.netresearchgate.net This process involves the intramolecular transfer of a γ-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α,β-carbon-carbon bond. In the case of this compound, a γ-hydrogen is available on the carbon atom of the pentan-2-one backbone. The rearrangement would lead to the formation of a neutral enol fragment and a charged alkene.

Another set of important reactions for ketones are Norrish-type reactions , which are photochemical processes. chem-station.comlumenlearning.com

Norrish Type I reaction: This involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. For this compound, this could result in the formation of an acyl radical and an alkyl radical. These radical intermediates can then undergo various secondary reactions such as decarbonylation, recombination, or disproportionation. lumenlearning.com

Norrish Type II reaction: This reaction is an intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. beilstein-journals.org This biradical can then either cleave to form an alkene and an enol (which tautomerizes to a ketone) or cyclize to form a cyclobutanol (B46151) derivative. beilstein-journals.org Given the presence of γ-hydrogens in the pentanone chain, this is a plausible photochemical pathway for this compound.

The presence of the thioether group can also influence these fragmentation patterns. The sulfur atom can direct fragmentation through cleavage of the C-S bond, or the thioether moiety can influence the stability of the resulting radical or cationic fragments.

Aromatic Reactivity of the 2-Fluorophenyl Group in this compound

The 2-fluorophenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity and rate of these substitutions are governed by the electronic effects of both the fluorine atom and the thioether substituent.

Electrophilic Aromatic Substitution Patterns on the Fluorophenyl Ring of this compound

To predict the substitution pattern, the directing effects of both the fluorine and the thioether groups must be considered.

Fluorine: As a halogen, fluorine is an ortho-, para-director. frontiersin.org This is due to the lone pairs on the fluorine atom which can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. However, due to its high electronegativity, fluorine is also a deactivating group via the inductive effect. frontiersin.org

Thioether group (-S-R): The thioether group is also an ortho-, para-director. The sulfur atom possesses lone pairs that can be delocalized into the benzene (B151609) ring, thereby activating these positions towards electrophilic attack. researchgate.net

In this compound, the fluorine is at the 2-position. The available positions for substitution are 3, 4, 5, and 6. The directing effects of the two substituents are summarized in the table below:

| Substituent | Position | Directing Effect |

| Fluorine | 2 | Ortho (position 3), Para (position 5) |

| Thioether | 1 | Ortho (positions 2 and 6), Para (position 4) |

Considering the combined effects, electrophilic attack is most likely to occur at positions 4 and 6, which are para and ortho to the activating thioether group, respectively, and are not sterically hindered by the pentan-2-one chain. The para position (position 4) is generally favored to avoid steric hindrance. The directing influence of the thioether group is generally stronger than that of the deactivating fluorine atom.

Influence of Fluorine Substitution on Aromatic Reactivity and Electronic Properties in this compound

The fluorine atom significantly influences the electronic properties and reactivity of the aromatic ring through a combination of inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect deactivates the entire aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. rsc.org

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic ring via resonance. This effect increases the electron density at the ortho and para positions. frontiersin.org

The electronic impact of substituents on the reactivity of aromatic rings can be quantified using Hammett constants (σ) . researchgate.net Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. The table below shows the Hammett constants for fluorine and a methylthio group (as an analogue for the thioether).

| Substituent | σmeta | σpara |

| -F | 0.34 | 0.06 |

| -SCH3 | 0.15 | 0.00 |

Data sourced from Hansch, C., Leo, A., and Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The positive σ values for fluorine indicate its electron-withdrawing nature. The values for the methylthio group are smaller, suggesting a weaker electron-withdrawing or slightly donating character, depending on the position. The interplay of these effects will ultimately determine the precise reactivity and selectivity of the aromatic ring in this compound.

Investigating Reaction Mechanisms via Intermediate Characterization and Kinetic Studies

Intermediate Characterization:

Spectroscopic Techniques: Techniques like NMR, IR, and mass spectrometry are crucial for identifying and characterizing reaction intermediates. For instance, in photochemical reactions, transient absorption spectroscopy could be used to detect short-lived excited states or radical intermediates. youtube.com In electrophilic aromatic substitution, the arenium ion intermediate could potentially be observed under superacid conditions at low temperatures using NMR spectroscopy.

Trapping Experiments: Reactive intermediates can be "trapped" by adding a scavenger molecule to the reaction mixture that reacts specifically with the intermediate to form a stable, characterizable product. youtube.com For example, radical intermediates from a Norrish Type I cleavage could be trapped by radical scavengers.

Kinetic Studies:

Reaction Rates: Measuring the rate of reaction under different conditions (e.g., varying concentrations of reactants, temperature, solvent) can provide valuable information about the reaction mechanism. For electrophilic aromatic substitution, kinetic studies can help determine the rate-determining step and quantify the activating or deactivating effect of the substituents. libretexts.org

Kinetic Isotope Effect (KIE): By replacing a hydrogen atom with a deuterium (B1214612) atom at a specific position, one can determine if the C-H bond is broken in the rate-determining step. A significant KIE would suggest that C-H bond cleavage is part of the slow step of the reaction.

Such detailed mechanistic studies, although not yet reported for this compound, would provide a deeper understanding of its chemical behavior and facilitate its application in various fields of chemical research.

Theoretical and Computational Investigations of 5 2 Fluorophenyl Thio Pentan 2 One

Quantum Chemical Calculations on the Electronic Structure and Stability of 5-((2-Fluorophenyl)thio)pentan-2-one

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, offering insights that complement experimental findings.

A typical DFT study would begin with a conformational search using a lower-level theory or molecular mechanics to generate a wide range of possible structures. The most promising low-energy conformers are then subjected to geometry optimization at a higher level of theory, such as B3LYP or M06, with a suitable basis set (e.g., 6-31G* or larger). mdpi.com These calculations yield the optimized molecular geometries (bond lengths, bond angles, and dihedral angles) and their relative energies.

Table 1: Hypothetical Relative Energies and Key Dihedral Angles of Low-Energy Conformers of this compound Calculated at the B3LYP/6-31G Level.*

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C1-C2-S-C3 (°) | Dihedral Angle C2-S-C3-C4 (°) |

| 1 (Global Minimum) | 0.00 | 178.5 | 65.2 |

| 2 | 0.75 | -68.3 | 175.1 |

| 3 | 1.21 | 66.9 | 68.4 |

| 4 | 2.05 | 179.1 | -177.8 |

Note: Data is hypothetical and for illustrative purposes only.

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com

For this compound, molecular orbital analysis would likely show that the HOMO is primarily localized on the sulfur atom and the phenyl ring, which are the most electron-rich parts of the molecule. nih.govacs.org The LUMO, conversely, would be expected to have significant contributions from the carbonyl group (C=O) of the pentan-2-one moiety, which is the primary electron-accepting site. The fluorine atom, being highly electronegative, would influence the charge distribution across the aromatic ring.

Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges on each atom. This provides a quantitative measure of the electron distribution and polarity of different bonds within the molecule. The analysis would likely confirm the electrophilic nature of the carbonyl carbon and the nucleophilic character of the sulfur atom.

Table 2: Hypothetical HOMO-LUMO Energies and NBO Charges for the Global Minimum Conformer of this compound.

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| NBO Charge on Sulfur (S) | -0.15 e |

| NBO Charge on Carbonyl Carbon (C=O) | +0.55 e |

| NBO Charge on Carbonyl Oxygen (C=O) | -0.58 e |

| NBO Charge on Fluorine (F) | -0.25 e |

Note: Data is hypothetical and for illustrative purposes only.

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to assign experimental spectra.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculations are typically performed on the lowest-energy conformers, and the predicted shifts are averaged based on their Boltzmann populations to obtain a final predicted spectrum. For fluorinated aromatic compounds, specific DFT functionals and basis sets, sometimes combined with linear regression scaling, have been shown to provide accurate ¹⁹F chemical shift predictions. researchgate.netrsc.orgrsc.org Such calculations for this compound would aid in the assignment of its complex NMR spectra.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) spectrum of a molecule. The computed frequencies correspond to the various vibrational modes (stretching, bending, etc.). A key feature in the predicted IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretch of the ketone group, typically expected around 1700-1720 cm⁻¹. Other characteristic frequencies would include C-F, C-S, and aromatic C-H stretching vibrations.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound.

| Nucleus/Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹⁹F | -115.2 | -114.8 |

| ¹³C (C=O) | 207.5 | 208.1 |

| ¹H (CH₃-C=O) | 2.18 | 2.15 |

| IR (C=O stretch) | 1715 | 1718 |

| IR (C-F stretch) | 1255 | 1250 |

Note: Data is hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation via Computational Chemistry for this compound Transformations

Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally.

Synthesis: The synthesis of this compound likely involves a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. thieme-connect.comacsgcipr.org For instance, the reaction between 2-fluorothiophenol (B1332064) and 5-chloropentan-2-one. Computational methods can be used to model this reaction by locating the transition state (TS) structure connecting the reactants and products. A TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. The energy of the TS relative to the reactants gives the activation energy barrier, a key determinant of the reaction rate.

Reactivity: The thioether moiety is susceptible to oxidation to a sulfoxide (B87167) and then a sulfone. The ketone can undergo reactions such as nucleophilic addition. DFT calculations can be used to model these transformations. For the oxidation of the thioether, the reaction pathway with an oxidant like hydrogen peroxide could be mapped, identifying the transition state for oxygen transfer. acs.org This would provide insight into the kinetics and feasibility of such an oxidation.

A complete understanding of a chemical reaction requires mapping the entire potential energy surface (PES), which includes reactants, products, any intermediates, and the transition states that connect them. nih.govnih.gov This "energy landscape" provides a comprehensive picture of the reaction mechanism. researchgate.netresearchgate.net

For a transformation of this compound, such as its synthesis via S-alkylation, the energy landscape would be plotted along a reaction coordinate (e.g., the forming C-S bond distance). The profile would show the initial energy of the reactants (2-fluorothiophenolate and 5-chloropentan-2-one), the rise in energy to the transition state, and the final, lower energy of the products (this compound and chloride ion), indicating a thermodynamically favorable reaction. The height of the peak (the activation energy) would determine the reaction's kinetics. By comparing the energy landscapes for competing reaction pathways, chemists can predict reaction outcomes and selectivity.

Table 4: Hypothetical Energy Profile for the Synthesis of this compound via S-alkylation.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | 2-fluorothiophenolate + 5-chloropentan-2-one | 0.0 |

| Transition State (TS) | SN2 transition state | +18.5 |

| Products | This compound + Cl⁻ | -25.0 |

Note: Data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations and Intermolecular Interactions Involving this compound

Currently, there is a notable absence of publicly available research detailing molecular dynamics simulations or specific intermolecular interaction studies focused exclusively on this compound. While computational chemistry is a robust field for predicting molecular behavior, specific studies on this compound have not been published or are not widely accessible.

Molecular dynamics simulations for a compound like this compound would theoretically involve creating a computational model of the molecule and simulating its movements and interactions over time. Such simulations could provide valuable insights into its conformational flexibility, solvation properties, and how it might interact with other molecules, such as biological macromolecules or other chemical species. These simulations would typically analyze parameters like radial distribution functions, hydrogen bond analysis, and the calculation of binding free energies to understand the nature and strength of intermolecular forces.

The primary intermolecular interactions expected for this compound would include:

Dipole-dipole interactions: Arising from the polar carbonyl group (C=O) and the carbon-fluorine (C-F) and carbon-sulfur (C-S) bonds.

Potential for weak hydrogen bonding: The oxygen atom of the carbonyl group could act as a hydrogen bond acceptor.

Without specific studies, any detailed discussion of these interactions remains speculative. The precise nature and strength of these interactions would be influenced by the molecule's three-dimensional structure and its electronic properties, which could be elucidated through dedicated computational research.

Further research in this area would be necessary to provide concrete data and a deeper understanding of the molecular behavior of this compound.

Derivatization and Analogues of 5 2 Fluorophenyl Thio Pentan 2 One

Synthesis and Academic Characterization of Thioether Derivatives of 5-((2-Fluorophenyl)thio)pentan-2-one

The thioether sulfur atom in this compound is a key site for chemical modification, allowing for changes in oxidation state and the introduction of new functionalities.

Sulfoxide (B87167) and Sulfone Analogues Derived from this compound

The oxidation of the thioether in this compound to its corresponding sulfoxide and sulfone analogues represents a fundamental transformation that significantly alters the polarity and hydrogen bonding capacity of the molecule. This oxidation can be achieved using a variety of oxidizing agents, with the extent of oxidation being controllable by the choice of reagent and reaction conditions. researchgate.netacsgcipr.org

For the selective conversion to the sulfoxide, 5-((2-fluorophenyl)sulfinyl)pentan-2-one, milder oxidizing agents are typically employed. Common reagents for this transformation include sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂). researchgate.netorganic-chemistry.org The reaction is often carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at or below room temperature to minimize over-oxidation to the sulfone.

Further oxidation to the sulfone, 5-((2-fluorophenyl)sulfonyl)pentan-2-one, is generally accomplished using stronger oxidizing agents or a stoichiometric excess of the oxidant. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or an excess of hydrogen peroxide, often in the presence of a catalytic amount of acid, are effective for this transformation. acsgcipr.orgresearchgate.net The resulting sulfone is a more polar and crystalline compound compared to the parent thioether and the intermediate sulfoxide.

| Target Compound | Oxidizing Agent | Typical Solvent | Expected Product |

|---|---|---|---|

| This compound | Sodium Periodate (NaIO₄) | Methanol/Water | 5-((2-Fluorophenyl)sulfinyl)pentan-2-one |

| This compound | Hydrogen Peroxide (H₂O₂, 1 eq.) | Acetic Acid | 5-((2-Fluorophenyl)sulfinyl)pentan-2-one |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA, >2 eq.) | Dichloromethane | 5-((2-Fluorophenyl)sulfonyl)pentan-2-one |

| This compound | Hydrogen Peroxide (H₂O₂, excess) | Acetic Acid | 5-((2-Fluorophenyl)sulfonyl)pentan-2-one |

Thioether Modifications and Heterocyclic Annulations Involving this compound

Beyond oxidation, the thioether linkage can be a site for other modifications, although these are less common. For instance, S-alkylation of the thioether to form a sulfonium (B1226848) salt is a theoretical possibility, which would introduce a positive charge and enhance the leaving group ability of the sulfur-containing moiety.

More complex transformations can involve the participation of both the thioether and the ketone in the formation of heterocyclic rings. While specific examples starting from this compound are not prevalent in the literature, general synthetic methods suggest possibilities for such annulations. For example, intramolecular cyclization reactions could potentially be induced under specific conditions. One hypothetical route could involve the deprotonation of the carbon alpha to the ketone, followed by an intramolecular nucleophilic attack on the aromatic ring, potentially displacing the fluorine atom to form a thiophene-fused ring system, although this would be a challenging transformation.

Alternatively, the ketone functionality can be used as a handle to build heterocyclic rings adjacent to the thioether-containing side chain. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazole, or reaction with a hydroxylamine (B1172632) could yield an isoxazole. In these cases, the thioether portion of the molecule would be a substituent on the newly formed heterocyclic ring.

Functional Group Transformations of the Ketone Moiety in this compound

The ketone carbonyl group is a highly versatile functional group that can undergo a wide range of transformations, including reduction, oxidation, and condensation reactions.

Reductions and Oxidations of the Ketone in this compound to Alcohols and Carboxylic Acids

The ketone in this compound can be readily reduced to the corresponding secondary alcohol, 5-((2-fluorophenyl)thio)pentan-2-ol. This reduction is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and selective reagent for this purpose, leaving the thioether and the aromatic ring intact. lumenlearning.com For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) can also be used, although it is less chemoselective. lumenlearning.com

The oxidation of the ketone to a carboxylic acid is a more complex transformation. Direct oxidation of the ketone in this compound to a carboxylic acid with the same number of carbon atoms is not a standard reaction. However, oxidative cleavage of the ketone is possible. For instance, the Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, would convert the ketone into an ester. Subsequent hydrolysis of the ester would yield a carboxylic acid and an alcohol. Depending on which side of the carbonyl group the oxygen is inserted, this could lead to either acetic acid and 3-((2-fluorophenyl)thio)propan-1-ol, or 4-((2-fluorophenyl)thio)butanoic acid and methanol.

| Starting Material | Reagent | Transformation | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Reduction | 5-((2-Fluorophenyl)thio)pentan-2-ol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Reduction | 5-((2-Fluorophenyl)thio)pentan-2-ol |

| This compound | m-CPBA followed by H₃O⁺ | Baeyer-Villiger Oxidation and Hydrolysis | Acetic acid and 3-((2-Fluorophenyl)thio)propan-1-ol OR 4-((2-Fluorophenyl)thio)butanoic acid and methanol |

Modifications and Derivatives via Condensation Reactions of this compound

The ketone functionality of this compound is susceptible to condensation reactions with primary and secondary amines to form imines and enamines, respectively. These reactions are typically catalyzed by an acid and proceed via a carbinolamine intermediate, which then dehydrates. wikipedia.orgmasterorganicchemistry.com

Reaction with a primary amine (R-NH₂) leads to the formation of an N-substituted imine. The reaction is reversible, and the removal of water, for example, by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the imine product. A wide variety of primary amines can be used, allowing for the introduction of diverse substituents.

With secondary amines (R₂NH), the initial carbinolamine intermediate cannot eliminate water to form a stable imine. Instead, if there is a proton on the alpha-carbon, an enamine is formed through the loss of a proton from the alpha-carbon and the hydroxyl group. masterorganicchemistry.com This reaction also typically requires acid catalysis and the removal of water.

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | 5-((2-Fluorophenyl)thio)pentan-2-imine derivative |

| Secondary Amine (R₂NH) | Enamine | N,N-disubstituted 5-((2-fluorophenyl)thio)pent-2-en-2-amine |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (NH₂NH₂) | Hydrazone | This compound hydrazone |

Aromatic Ring Functionalization of this compound Analogues

The 2-fluorophenyl group of this compound is amenable to further functionalization through aromatic substitution reactions. The existing fluorine and thioether substituents direct the position of incoming electrophiles or can be displaced by nucleophiles.

The fluorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic aromatic substitution but is an ortho-, para-director. Conversely, the thioether group is an activating ortho-, para-director. The combined effect of these two substituents would likely direct incoming electrophiles to the positions ortho and para to the thioether group (positions 3 and 5) and ortho to the fluorine atom (position 3). Therefore, electrophilic substitution, such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃), would be expected to yield a mixture of substituted products, with the major isomer being determined by the relative directing strengths of the two groups and steric hindrance.

Introduction of Additional Substituents via Directed Aromatic Functionalization

The electronic properties of the fluorine and thioether substituents on the aromatic ring of this compound play a crucial role in directing further functionalization. The fluorine atom is a weakly deactivating ortho-, para-director, while the thioether group is an activating ortho-, para-director. The interplay of these directing effects, along with steric considerations, will influence the regioselectivity of electrophilic aromatic substitution and metal-catalyzed C-H functionalization reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of this compound, the thioether moiety can act as a directing group, facilitating the deprotonation of the ortho-position (C3) by a strong base, such as an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

| Electrophile | Introduced Substituent | Potential Analogue of this compound |

|---|---|---|

| Iodine (I₂) | -I | 5-((2-Fluoro-3-iodophenyl)thio)pentan-2-one |

| N-Bromosuccinimide (NBS) | -Br | 5-((3-Bromo-2-fluorophenyl)thio)pentan-2-one |

| Dimethylformamide (DMF) | -CHO | 3-((5-Oxopentan-2-yl)thio)-2-fluorobenzaldehyde |

| Carbon dioxide (CO₂) | -COOH | 3-((5-Oxopentan-2-yl)thio)-2-fluorobenzoic acid |

Furthermore, transition metal-catalyzed C-H activation offers a complementary approach for the introduction of new functional groups. Palladium-catalyzed C-H olefination, for instance, could potentially be directed by the thioether group to introduce vinyl substituents at the C3 position. While the thioether is a relatively weak coordinating group, the use of specialized ligands, such as mono-protected amino acids (MPAA), has been shown to facilitate such transformations on analogous aryl ether systems.

Coupling Reactions (e.g., Suzuki, Heck) with Derivatized this compound Analogues

The halogenated analogues of this compound, synthesized via directed aromatic functionalization, are valuable precursors for a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Heck couplings, are instrumental in the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For example, 5-((3-bromo-2-fluorophenyl)thio)pentan-2-one could be coupled with a range of aryl or heteroaryl boronic acids to generate biaryl structures. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

| Halogenated Analogue | Boronic Acid | Potential Coupling Product | Reaction Type |

|---|---|---|---|

| 5-((3-Bromo-2-fluorophenyl)thio)pentan-2-one | Phenylboronic acid | 5-((2-Fluoro-[1,1'-biphenyl]-3-yl)thio)pentan-2-one | Suzuki-Miyaura |

| 5-((3-Bromo-2-fluorophenyl)thio)pentan-2-one | 4-Methoxyphenylboronic acid | 5-((2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)thio)pentan-2-one | Suzuki-Miyaura |

| 5-((2-Fluoro-3-iodophenyl)thio)pentan-2-one | Thiophene-2-boronic acid | 5-((2-Fluoro-3-(thiophen-2-yl)phenyl)thio)pentan-2-one | Suzuki-Miyaura |

The Mizoroki-Heck reaction, another cornerstone of palladium catalysis, facilitates the coupling of an unsaturated halide with an alkene. This reaction can be employed to introduce alkenyl substituents onto the aromatic ring of derivatized this compound analogues. For instance, the reaction of 5-((3-bromo-2-fluorophenyl)thio)pentan-2-one with an acrylate (B77674) ester would yield a cinnamate (B1238496) derivative. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene, the catalyst system, and the reaction conditions.

| Halogenated Analogue | Alkene | Potential Coupling Product | Reaction Type |

|---|---|---|---|

| 5-((3-Bromo-2-fluorophenyl)thio)pentan-2-one | Ethyl acrylate | Ethyl (E)-3-(2-fluoro-3-((5-oxopentan-2-yl)thio)phenyl)acrylate | Mizoroki-Heck |

| 5-((3-Bromo-2-fluorophenyl)thio)pentan-2-one | Styrene | 5-((2-Fluoro-3-styrylphenyl)thio)pentan-2-one | Mizoroki-Heck |

| 5-((2-Fluoro-3-iodophenyl)thio)pentan-2-one | Acrylonitrile | 3-(2-Fluoro-3-((5-oxopentan-2-yl)thio)phenyl)acrylonitrile | Mizoroki-Heck |

Through the sequential application of directed aromatic functionalization and palladium-catalyzed cross-coupling reactions, a vast chemical space of this compound analogues can be explored, offering the potential to modulate the compound's physicochemical and biological properties.

Role of 5 2 Fluorophenyl Thio Pentan 2 One in Advanced Chemical Syntheses and Methodologies

Investigation of 5-((2-Fluorophenyl)thio)pentan-2-one as a Ligand or Catalyst Precursor in Organometallic Chemistry

Further research and publication in the field of synthetic organic chemistry would be required to elaborate on these specific roles for this compound.

Future Research Directions and Unexplored Avenues for 5 2 Fluorophenyl Thio Pentan 2 One

Emerging Methodologies for the Synthesis of 5-((2-Fluorophenyl)thio)pentan-2-one and its Analogues

The synthesis of this compound and its analogues can be approached through various established and emerging synthetic methodologies. A common approach to forming the thioether bond involves the nucleophilic substitution reaction between a thiol and an appropriate alkyl halide. In the context of this compound, this would typically involve the reaction of 2-fluorothiophenol (B1332064) with a 5-halopentan-2-one derivative.

Future research could focus on the development of more efficient, sustainable, and atom-economical synthetic routes. This could include:

Catalytic Cross-Coupling Reactions: The use of transition metal catalysts, such as palladium or copper, to facilitate the C-S bond formation between an aryl halide (e.g., 1-fluoro-2-iodobenzene) and a mercapto-ketone. This approach could offer milder reaction conditions and broader substrate scope for the synthesis of a diverse library of analogues.

Flow Chemistry: The implementation of continuous flow reactors could enhance reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities while minimizing waste.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds. Future studies could explore photoredox-catalyzed methods for the synthesis of this compound, potentially enabling novel reaction pathways that are not accessible through traditional thermal methods.

The synthesis of analogues could involve variations in the substitution pattern of the fluorophenyl ring, the length and branching of the alkyl chain, and the position of the ketone functionality. These synthetic endeavors would provide a platform for structure-activity relationship studies in various applications.

Potential for this compound in Supramolecular Chemistry Research

The molecular structure of this compound contains several features that make it an intriguing candidate for research in supramolecular chemistry. The interplay of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, can lead to the formation of well-defined self-assembled structures.

Unexplored avenues in this area include:

Crystal Engineering: A systematic study of the solid-state packing of this compound and its co-crystals with other molecules could reveal novel supramolecular synthons. The fluorine atom can act as a weak hydrogen bond acceptor and participate in halogen bonding, influencing the crystal packing and, consequently, the material's physical properties.

Host-Guest Chemistry: The flexible thioether-ketone chain could act as a guest molecule, binding within the cavity of larger host molecules such as cyclodextrins or calixarenes. Such studies could lead to the development of new sensors or drug delivery systems.

Organogel Formation: The potential for this compound to act as a low molecular weight organogelator could be investigated. The formation of fibrous networks through self-assembly could lead to the gelation of organic solvents, with potential applications in materials science and environmental remediation.

Integration of this compound into Advanced Materials Chemistry Research

The unique combination of a fluorinated aromatic moiety and a polar ketone group suggests that this compound could be a valuable building block in the design of advanced materials with tailored properties.

Future research could focus on:

Polymer Chemistry: The ketone group can be a site for polymerization or for grafting onto existing polymer backbones. The incorporation of the fluorophenylthio moiety could impart desirable properties to the resulting polymers, such as increased thermal stability, chemical resistance, and specific optical or electronic characteristics.

Liquid Crystals: The rigid fluorophenyl group combined with the flexible alkyl chain is a common motif in liquid crystalline molecules. By modifying the structure of this compound, it may be possible to design new liquid crystalline materials with specific phase behaviors and electro-optical properties.

Surface Modification: The thioether group can strongly adsorb onto metal surfaces, such as gold. This property could be exploited to form self-assembled monolayers (SAMs) on various substrates, allowing for the tuning of surface properties like wettability and adhesion.

| Potential Research Area | Key Structural Feature | Possible Application |

| Polymer Chemistry | Ketone group | High-performance polymers |

| Liquid Crystals | Fluorophenyl group and alkyl chain | Display technologies |

| Surface Modification | Thioether group | Corrosion inhibitors, biosensors |

Challenges and Opportunities in the Comprehensive Academic Study of Fluorinated Organosulfur Ketones

The broader class of fluorinated organosulfur ketones, to which this compound belongs, presents both challenges and opportunities for academic research.

Challenges:

Synthetic Complexity: The introduction of fluorine atoms into organic molecules can be challenging and often requires specialized reagents and reaction conditions. sapub.orgacs.org

Analytical Characterization: The presence of fluorine can complicate spectroscopic analysis, particularly NMR spectroscopy, due to C-F and H-F coupling.

Limited Commercial Availability: Many fluorinated building blocks are not readily available, which can hinder the exploration of this chemical space.

Opportunities:

Unique Physicochemical Properties: Fluorine substitution can dramatically alter the electronic properties, lipophilicity, and metabolic stability of a molecule. acs.orgresearchgate.net This opens up possibilities for designing molecules with fine-tuned properties for specific applications.

Medicinal Chemistry: Many successful pharmaceuticals contain fluorine. researchgate.net The study of fluorinated organosulfur ketones could lead to the discovery of new therapeutic agents. The thioether and ketone moieties are also found in biologically active compounds. evitachem.comevitachem.com

Agrochemicals: Fluorinated compounds are also prevalent in modern agrochemicals. Research in this area could lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.

Fundamental Research: The study of the non-covalent interactions involving fluorine and sulfur can provide deeper insights into molecular recognition and self-assembly processes.

Q & A

Q. What are the key synthetic routes for preparing 5-((2-Fluorophenyl)thio)pentan-2-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via nucleophilic substitution, where a thiol group from 2-fluorobenzenethiol replaces a leaving group (e.g., halide) in a pentan-2-one derivative. Optimization strategies include:

- Solvent selection: Polar aprotic solvents like DMF or THF enhance nucleophilicity of the thiolate ion .

- Base choice: Use NaH or K₂CO₃ to deprotonate the thiol and drive the reaction .

- Temperature control: Moderate heating (60–80°C) balances reactivity and side-product formation .

Yields vary widely (20–94% in analogous reactions), necessitating iterative adjustments to solvent/base ratios and reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

Methodological Answer:

- IR Spectroscopy: Identify the ketone C=O stretch (~1700 cm⁻¹) and thioether C-S absorption (600–700 cm⁻¹) .

- ¹H/¹³C NMR: Focus on the fluorophenyl aromatic protons (δ 7.0–7.5 ppm) and the ketone carbonyl carbon (δ ~210 ppm) . Splitting patterns reveal substitution on the phenyl ring.

- Mass Spectrometry (MS): Confirm molecular weight via molecular ion peaks (e.g., EI-MS for fragmentation patterns) .

- HRMS: Validate exact mass (e.g., ESI-TOF) to distinguish isomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound derivatives when scaling reactions from literature protocols?

Methodological Answer: Discrepancies often arise from uncontrolled variables (e.g., moisture, catalyst purity). To address this:

- Reproducibility checks: Replicate conditions exactly, including solvent drying and inert atmospheres .

- Analytical validation: Use TLC or GC-MS to monitor reaction progress and quantify intermediates .

- Scale-down experiments: Test small batches to identify critical parameters (e.g., exothermicity) before scaling .

Q. What computational approaches are recommended for predicting the reactivity and spectroscopic properties of fluorophenylthio-substituted ketones?

Methodological Answer:

- Density Functional Theory (DFT): Calculate NMR chemical shifts (e.g., GIAO method) to predict splitting patterns and verify experimental data .

- Reactivity modeling: Use Fukui indices to identify nucleophilic/electrophilic sites for substitution reactions .

- Spectroscopic simulation: Tools like Gaussian or ORCA simulate IR and MS profiles for cross-validation .

Q. What factors influence the regioselectivity of thiophenyl substitution in pentan-2-one derivatives, and how can reaction conditions be tailored to favor the desired isomer?

Methodological Answer: Regioselectivity depends on:

- Steric effects: Bulky substituents on the pentan-2-one backbone may direct thiolate attack to less hindered positions .

- Electronic effects: Electron-withdrawing groups (e.g., fluorine) on the phenyl ring stabilize transition states via resonance .

- Solvent polarity: Polar solvents stabilize charge-separated intermediates, favoring specific pathways .

To optimize, conduct competition experiments with substituted thiols and analyze products via HPLC or NMR .

Q. Given limited toxicological data, what in vitro assays are recommended for preliminary safety assessment of this compound in academic research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.